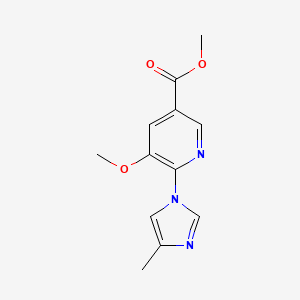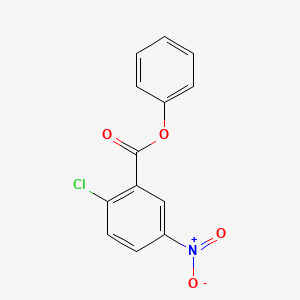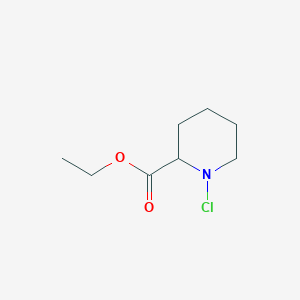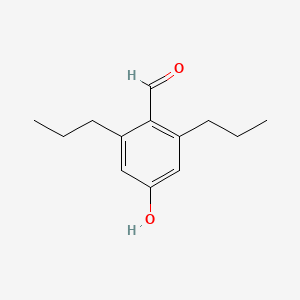
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide is an organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a benzyl group, three methyl groups, and a carboxamide group attached to a dioxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide typically involves the reaction of benzylamine with 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of light or heat, nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-dioxolane: Similar structure but lacks the benzyl and carboxamide groups.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring instead of a dioxolane ring and has different functional groups.
2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the benzyl and carboxamide groups.
Uniqueness
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
N-benzyl-2,2,5-trimethyl-1,3-dioxolane-4-carboxamide |
InChI |
InChI=1S/C14H19NO3/c1-10-12(18-14(2,3)17-10)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
LUYIETYSMAAUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(O1)(C)C)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)

![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)


![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)
![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)



![Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13866847.png)

